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Compound of Interest

Compound Name: 5,6-Dibromoindoline-2,3-dione

Cat. No.: B096341

5,6-Dibromoindoline-2,3-dione: A Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
synthesis, and potential biological significance of 5,6-Dibromoindoline-2,3-dione. This
document is intended for an audience with a technical background in chemistry and
pharmacology.

Chemical Structure and Identification

5,6-Dibromoindoline-2,3-dione, also known as 5,6-dibromoisatin, is a halogenated derivative
of the indole nucleus. The core structure consists of a bicyclic system with a benzene ring
fused to a five-membered nitrogen-containing ring, which is functionalized with two ketone
groups at positions 2 and 3. The bromine atoms are substituted at the 5th and 6th positions of
the benzene ring.

Chemical Structure:
Caption: Chemical structure of 5,6-Dibromoindoline-2,3-dione.

Table 1: Chemical Identifiers
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Identifier Value

CAS Number 17826-05-0[1]

Chemical Formula CsH3BraNOz[1]

Molecular Weight 304.92 g/mol

SMILES C1=C2C(=CC(=C1Br)Br)NC(=0)C2=0I1]
InChl Key BHIYOAMJINNOSLP-UHFFFAOYSA-N
PubChem CID 12391889[1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 5,6-Dibromoindoline-2,3-

dione are not extensively reported in the literature. The available information suggests it is a

solid at room temperature. For comparative purposes, the properties of a related isomer, 5,7-

Dibromoisatin, are provided below.

Table 2: Physicochemical Properties

Property Value
Appearance Solid (Predicted)
) ) Not available. (For comparison, the melting
Melting Point ) ) o
point of 5,7-Dibromoisatin is 250-255 °C)
Boiling Point Not available
Expected to be poorly soluble in water, with
Solubility some solubility in organic solvents like DMSO
and DMF.
Synthesis

A specific, detailed experimental protocol for the synthesis of 5,6-Dibromoindoline-2,3-dione

is not readily available in peer-reviewed literature. However, a plausible synthetic route can be
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adapted from the general synthesis of 5-substituted isatins, which typically starts from the
corresponding substituted aniline. In this case, the starting material would be 4,5-
dibromoaniline. The synthesis involves two main steps: amidation to form an
isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.

Step 1: Amidation

Step 2: Cyclization
Reaction with Chloral Hydrate and Hydroxylamine HCI Concentrated Sulfuric Acid 1elds 5,6-Dibromoindoline-2,3-dione

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 5,6-Dibromoindoline-2,3-dione.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-(hydroxyimino)-N-(4,5-dibromophenyl)acetamide (Isonitrosoacetanilide
intermediate)

e In a1l L three-necked round-bottom flask equipped with a mechanical stirrer, dissolve chloral
hydrate (0.15 mol) in water (400 mL).

e Add sodium sulfate (0.8 mol) to the solution and stir vigorously.

 In a separate beaker, dissolve 4,5-dibromoaniline (0.1 mol) in water (100 mL) and add
concentrated hydrochloric acid (0.3 mol) dropwise.

e Add the aniline solution to the chloral hydrate solution.

 In a separate flask, prepare a solution of hydroxylamine hydrochloride (0.33 mol) in water
(100 mL).

» Heat the reaction mixture to boiling and add the hydroxylamine solution dropwise over 10-15
minutes.
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e Continue boiling for an additional 1-2 minutes until the reaction is complete (monitored by
TLC).

e Cool the reaction mixture in an ice bath. The isonitrosoacetanilide intermediate will
precipitate.

« Filter the precipitate, wash with cold water, and dry.
Step 2: Synthesis of 5,6-Dibromoindoline-2,3-dione

o Preheat concentrated sulfuric acid (10V/W of the intermediate) to 50 °C in a flask with
vigorous stirring.

o Slowly add the dried 2-(hydroxyimino)-N-(4,5-dibromophenyl)acetamide from Step 1 in
batches, maintaining the temperature between 65-75 °C.

 After the addition is complete, heat the mixture to 80 °C for 15 minutes.

o Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous
stirring.

e The crude 5,6-Dibromoindoline-2,3-dione will precipitate.
« Filter the solid, wash thoroughly with cold water to remove any residual acid.

o Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or acetic acid) to
obtain the purified product.

Spectroscopic Data (Predicted)

No experimental spectroscopic data for 5,6-Dibromoindoline-2,3-dione is readily available.
The following tables provide predicted data based on the analysis of related compounds, such
as 5-bromoindoline-2,3-dione, and general principles of spectroscopy.

Table 3: Predicted 'H NMR Spectral Data (in DMSO-ds)
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Chemical Shift (6, ppm) Multiplicity Assighment
~11.5 Singlet N-H
~7.8 Singlet H-4
~7.9 Singlet H-7

Table 4: Predicted 13C NMR Spectral Data (in DMSO-ds)

Chemical Shift (6, ppm) Assignment
~184 C=0 (C3)

~160 C=0 (C2)

~150 C7a

~138 C3a

~128 C7

~125 C4

~118 C-Br (C5 or C6)
~116 C-Br (C6 or C5)

Infrared (IR) Spectroscopy: The IR spectrum of 5,6-Dibromoindoline-2,3-dione is expected to

show characteristic absorption bands for its functional groups.

N-H stretch: A broad peak around 3200-3400 cm~1
C=0 stretches (ketone): Two strong peaks in the region of 1700-1750 cm~1
C=C stretch (aromatic): Peaks around 1600 cm~* and 1450 cm—1

C-Br stretch: In the fingerprint region, typically below 800 cm~1

Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for

a molecule containing two bromine atoms. The molecular ion peak (M*) would be observed at
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m/z corresponding to the molecular weight of 304.92, with accompanying peaks at M+2 and
M+4 due to the natural abundance of bromine isotopes (7°Br and 1Br).

Biological Activity and Potential Applications

While there is no specific biological activity data reported for 5,6-Dibromoindoline-2,3-dione,
the isatin scaffold and its halogenated derivatives are known to exhibit a wide range of
pharmacological activities.

« Anticancer Activity: Many substituted isatins have demonstrated potent anticancer properties
through various mechanisms, including the inhibition of kinases, caspases, and tubulin
polymerization. Halogen substitution, particularly with bromine, has often been shown to
enhance cytotoxic activity against various cancer cell lines.

 Antiviral Activity: Isatin derivatives have been investigated as inhibitors of viral replication for
a number of viruses, including HIV and influenza.

o Other Activities: The isatin core is also associated with antibacterial, antifungal, and anti-
inflammatory properties.

The presence of two bromine atoms on the benzene ring of 5,6-Dibromoindoline-2,3-dione
may significantly influence its lipophilicity, electronic properties, and ability to form halogen
bonds, potentially leading to unique biological activities. Further research is warranted to
explore the pharmacological profile of this specific compound.
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Synthesis and Purification
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Caption: Workflow for the synthesis, characterization, and biological evaluation.

Conclusion

5,6-Dibromoindoline-2,3-dione is a halogenated isatin derivative with potential for further
investigation in drug discovery and development. While detailed experimental data for this
specific compound is sparse, this guide provides a framework for its synthesis,
characterization, and potential biological evaluation based on the known chemistry and
pharmacology of related compounds. Further empirical studies are necessary to fully elucidate
its properties and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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